2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
2-({1-[(2-Methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a sulfanyl-acetamide derivative featuring a 1-(2-methoxyphenyl)methyl-substituted imidazole core. The compound’s structure integrates a methoxy group at the ortho position of the benzyl moiety and a 3-methylphenyl acetamide group, linked via a sulfanyl bridge. This design leverages the imidazole scaffold’s versatility in medicinal chemistry, often associated with antimicrobial and antiparasitic activities .
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-6-5-8-17(12-15)22-19(24)14-26-20-21-10-11-23(20)13-16-7-3-4-9-18(16)25-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYIYKNFEDBJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with thiourea in the presence of a base such as sodium hydroxide.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 3-methylphenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring or the methoxyphenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and demethylated phenyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its imidazole and thiazole-like structures .
Anticancer Properties
Studies on imidazole derivatives have highlighted their potential as anticancer agents. The structural modifications in compounds like this compound could enhance their cytotoxic effects against cancer cell lines. Research has demonstrated that thiazole and imidazole compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Effects
Imidazole-based compounds have been studied for their anti-inflammatory properties. The presence of specific substituents can modulate the inflammatory response, potentially making this compound a candidate for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing its activity include:
- The nature of the substituents on the phenyl rings.
- The position of the methoxy group, which may enhance lipophilicity and biological activity.
Mechanism of Action
The mechanism of action of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group can engage in hydrophobic interactions with protein surfaces, enhancing binding affinity .
Comparison with Similar Compounds
Key Observations :
- logP Trends : The target compound’s logP (~3.7) aligns with analogs bearing methoxy or methyl groups, which enhance lipophilicity compared to chlorinated derivatives (e.g., : logP ~2.8). Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility .
- Substituent Effects: The 2-methoxybenzyl group on the imidazole (target compound) provides steric hindrance and electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-chlorophenyl in ).
Target Compound and Analogs:
- TDAE-Mediated Carbanion Generation: and highlight the use of TDAE (tetrakis(dimethylamino)ethylene) to stabilize carbanions at position 2 of 5-nitroimidazole scaffolds. While the target compound lacks a nitro group, similar strategies could apply for introducing sulfanyl-acetamide moieties via electrophilic quenching .
- VNS Reactions : details VNS for introducing phenylsulfonylmethyl groups at position 4 of imidazoles. For the target compound, VNS might enable functionalization of the imidazole core before sulfanyl-acetamide coupling .
- Yield Comparisons : Synthesis of analogs in achieved moderate yields (40–67%), while TDAE-mediated reactions () yielded ~47%, reflecting challenges in regioselectivity and stability of intermediates.
Challenges and Innovations
- Regioselectivity : Unlike 5-nitroimidazoles (), the target compound’s unsubstituted imidazole requires careful control during sulfanyl group introduction to avoid polysubstitution.
- Mutagenicity Mitigation: The absence of a nitro group (common in metronidazole analogs) may lower genotoxicity, aligning with trends in to improve therapeutic safety .
Biological Activity
The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's structure includes an imidazole ring, a methoxyphenyl group, and a methylphenyl group, which contribute to its biological interactions. The IUPAC name is 2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide. Its molecular formula is with a molecular weight of approximately 397.52 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring is known for its capacity to coordinate with metal ions, potentially inhibiting enzyme activity. The methoxy and methyl groups enhance binding affinities, leading to increased potency against specific biological pathways.
Anticancer Activity
Research indicates that compounds with imidazole structures often exhibit anticancer properties. For instance, studies have shown that related imidazole derivatives can induce apoptosis in cancer cells by modulating pathways such as Bcl-2 and caspase activation . The compound's structure suggests it may similarly affect these pathways.
Antimicrobial Properties
The presence of sulfur in the compound may enhance its antimicrobial activity. Compounds containing thiazole or imidazole rings have been documented to possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Antitumor Activity : A study on thiazole derivatives demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Enzyme Inhibition : Research on imidazole-based compounds has highlighted their role as inhibitors in various enzymatic reactions, particularly those involved in cancer metabolism .
- Selective Binding : Molecular docking studies have suggested that the unique structural features of imidazole derivatives allow for selective binding to target proteins, enhancing their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key synthetic steps for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors under acidic/basic conditions (e.g., using ammonium persulfate or DMDAAC) .
- Sulfanyl linkage introduction : Reaction of the imidazole intermediate with a thiol compound via nucleophilic substitution .
- Acetamide coupling : Final step using an acetamide precursor under mild bases (e.g., pyridine) and controlled temperatures (≈150°C) .
Critical conditions include solvent selection (ethanol or dichloromethane), catalyst use (zeolites), and purification via recrystallization or chromatography to achieve >95% purity .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : Assigns proton/carbon environments, particularly distinguishing imidazole protons (δ 7.2–8.1 ppm) and methoxyphenyl groups (δ 3.8 ppm for OCH3) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z ≈ 318–376 g/mol) and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch ≈ 1680 cm⁻¹, S–C bond ≈ 650 cm⁻¹) .
Basic: How is initial biological activity screening conducted for this compound?
- In vitro assays : Test antimicrobial/anticancer activity using cell viability assays (e.g., MTT) against standard cell lines (e.g., HeLa, MCF-7). IC50 values are compared to reference drugs (e.g., IC50 ranges: 10–50 µM for anticancer) .
- Dose-response curves : Determine potency and selectivity indices .
- Control experiments : Include positive controls (e.g., doxorubicin) and vehicle-treated cells to rule out solvent toxicity .
Advanced: How can synthesis yields be improved for industrial-scale production?
- Continuous flow reactors : Enhance efficiency and scalability while reducing side reactions .
- Catalyst optimization : Use zeolites or transition-metal catalysts to accelerate sulfanyl linkage formation .
- Process automation : Real-time monitoring (e.g., HPLC) ensures consistent purity (>98%) and reduces batch variability .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Disorder in aromatic rings : Common due to flexible methoxyphenyl groups. Use SHELXL for anisotropic displacement parameter refinement and WinGX for validation .
- Twinned crystals : Apply twin-law matrices in SHELXL and cross-validate with PLATON .
- Data resolution : High-resolution (<1.0 Å) data collection (e.g., synchrotron sources) improves electron density maps .
Advanced: How can computational methods predict binding modes and selectivity for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., elastase or kinase active sites) .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (e.g., GROMACS) .
- QSAR models : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on bioactivity .
Advanced: What strategies are employed in structure-activity relationship (SAR) studies for imidazole derivatives?
- Substituent variation : Modify methoxyphenyl, methylphenyl, or sulfanyl groups to assess impact on potency .
- Bioisosteric replacement : Replace sulfur with sulfone/sulfoxide to alter electron density .
- In vivo validation : Test optimized analogs in murine models for pharmacokinetics (e.g., t½, bioavailability) .
Advanced: How should contradictory bioactivity data between studies be analyzed?
- Assay standardization : Compare protocols (e.g., cell line origin, serum concentration) that may affect IC50 .
- Structural validation : Confirm compound purity (≥95%) via HPLC and LC-MS to rule out degradation .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
